molecular formula C20H23N3O5S B2754052 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE CAS No. 862793-40-6

2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE

Cat. No.: B2754052
CAS No.: 862793-40-6
M. Wt: 417.48
InChI Key: DPNRRSFRAHFELD-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that features a furan ring, a methylbenzenesulfonyl group, a morpholine moiety, and an oxazole ring

Scientific Research Applications

2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Methylbenzenesulfonyl Group: This step involves sulfonylation of the furan ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Oxazole Ring: The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amide.

    Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution using 2-chloroethylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The morpholine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The furan and oxazole rings can participate in π-π stacking interactions, while the sulfonyl and morpholine groups can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(FURAN-2-YL)-4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE: Lacks the methyl group on the benzene ring.

    2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(PIPERIDIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the methyl group on the benzene ring and the morpholine moiety makes 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE unique. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15-4-6-16(7-5-15)29(24,25)20-19(21-8-9-23-10-13-26-14-11-23)28-18(22-20)17-3-2-12-27-17/h2-7,12,21H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNRRSFRAHFELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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